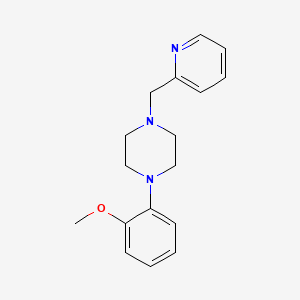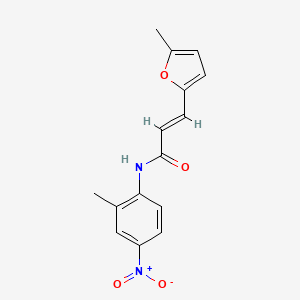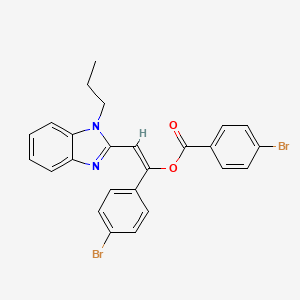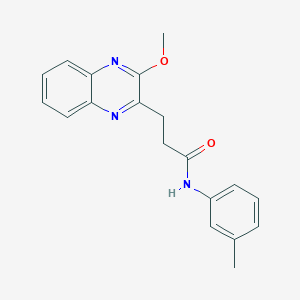![molecular formula C11H13N5O3S B5344014 3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide](/img/structure/B5344014.png)
3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide, also known as ACY-1215, is a small molecule inhibitor of histone deacetylase 6 (HDAC6). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
HDAC6 is a class II histone deacetylase that plays a role in various cellular processes, including protein degradation, cell motility, and autophagy. 3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide inhibits HDAC6 by binding to its catalytic domain, which leads to an accumulation of acetylated proteins and disrupts the normal cellular processes regulated by HDAC6.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly attributed to its inhibition of HDAC6. This leads to an accumulation of acetylated proteins, which can have various effects on cellular processes, including altered gene expression, reduced protein degradation, and enhanced autophagy. These effects can lead to cell death in cancer cells, neuroprotection in neurons, and reduced inflammation in autoimmune diseases.
実験室実験の利点と制限
One advantage of using 3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide in lab experiments is its specificity for HDAC6, which allows for the selective inhibition of this enzyme without affecting other HDACs. However, one limitation is that this compound may not be effective in all types of cancer or neurodegenerative disorders, as the efficacy of HDAC6 inhibition may depend on the specific cellular context.
将来の方向性
1. Investigating the combination of 3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide with other therapies in cancer treatment to enhance its efficacy.
2. Studying the role of HDAC6 inhibition in other neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
3. Developing new HDAC6 inhibitors with improved potency and selectivity.
4. Investigating the potential of HDAC6 inhibition in the treatment of autoimmune diseases beyond the current research.
5. Studying the long-term effects of this compound treatment on cellular processes and potential side effects.
In conclusion, this compound is a promising small molecule inhibitor of HDAC6 with potential therapeutic applications in various diseases. Its specificity for HDAC6 and ability to alter cellular processes make it a valuable tool for scientific research. Further studies are needed to fully understand its mechanisms of action and potential therapeutic applications.
合成法
The synthesis of 3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide involves the reaction of 4-nitrophenylhydrazine with 3-(aminocarbonothioyl)butanoic acid, followed by the addition of butanoyl chloride. The resulting product is then purified through column chromatography to obtain this compound in its pure form.
科学的研究の応用
3-[(aminocarbonothioyl)hydrazono]-N-(4-nitrophenyl)butanamide has been extensively studied for its therapeutic potential in various diseases. In cancer, HDAC6 inhibition has been shown to enhance the efficacy of chemotherapy and radiation therapy by inducing cell death and reducing tumor growth. In neurodegenerative disorders, this compound has been shown to protect neurons from damage and improve cognitive function. In autoimmune diseases, HDAC6 inhibition has been shown to reduce inflammation and improve disease symptoms.
特性
IUPAC Name |
(3Z)-3-(carbamothioylhydrazinylidene)-N-(4-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-7(14-15-11(12)20)6-10(17)13-8-2-4-9(5-3-8)16(18)19/h2-5H,6H2,1H3,(H,13,17)(H3,12,15,20)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIAIEPMLAPSGN-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=S)N)/CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(dimethylamino)ethyl]-1-(4-methoxybenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5343942.png)


![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-ol](/img/structure/B5343960.png)
![N~1~,N~1~-diethyl-N~4~-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5343964.png)
![N-(3,4-dimethoxyphenyl)-1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5343967.png)
![6-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5343968.png)

![2-(4-methyl-3-nitrophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-1,3-oxazol-5(4H)-one](/img/structure/B5343978.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B5343996.png)

